N-phenyl-N-(3-(phenylimino)-1,4-benzodithiin-2(3H)-ylidene)amine
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Overview
Description
N-phenyl-N-(3-(phenylimino)-1,4-benzodithiin-2(3H)-ylidene)amine is a complex organic compound characterized by its unique structure, which includes a benzodithiin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-N-(3-(phenylimino)-1,4-benzodithiin-2(3H)-ylidene)amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of benzyl chloride with aniline in the presence of sodium bicarbonate, followed by heating to 90-95°C for several hours . The reaction mixture is then cooled, filtered, and the organic layer is separated and purified.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often synthesized using large-scale batch reactors where reaction conditions such as temperature, pressure, and reagent concentrations are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-N-(3-(phenylimino)-1,4-benzodithiin-2(3H)-ylidene)amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvent systems to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives.
Scientific Research Applications
N-phenyl-N-(3-(phenylimino)-1,4-benzodithiin-2(3H)-ylidene)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-phenyl-N-(3-(phenylimino)-1,4-benzodithiin-2(3H)-ylidene)amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of inflammatory mediators or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenylamine derivatives and benzodithiin analogs. Examples are:
Phenylamine (Aniline): A simpler compound with a single phenyl group attached to an amine.
N-Phenylbenzylamine: Another derivative with a benzyl group attached to the nitrogen atom.
Uniqueness
N-phenyl-N-(3-(phenylimino)-1,4-benzodithiin-2(3H)-ylidene)amine is unique due to its benzodithiin ring system, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H14N2S2 |
---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
2-N,3-N-diphenyl-1,4-benzodithiine-2,3-diimine |
InChI |
InChI=1S/C20H14N2S2/c1-3-9-15(10-4-1)21-19-20(22-16-11-5-2-6-12-16)24-18-14-8-7-13-17(18)23-19/h1-14H |
InChI Key |
FMVHAGUFSUOTQL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=C2C(=NC3=CC=CC=C3)SC4=CC=CC=C4S2 |
Canonical SMILES |
C1=CC=C(C=C1)N=C2C(=NC3=CC=CC=C3)SC4=CC=CC=C4S2 |
Origin of Product |
United States |
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